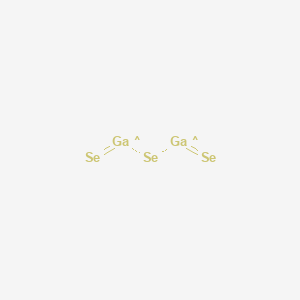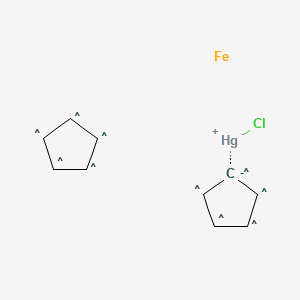![molecular formula C31H36ClNO3 B13833945 [4-[(Z)-4-chloro-1-[4-[2-(dimethylamino)ethoxy]phenyl]-1-phenylbut-1-en-2-yl]phenyl] 2,2-dimethylpropanoate](/img/structure/B13833945.png)
[4-[(Z)-4-chloro-1-[4-[2-(dimethylamino)ethoxy]phenyl]-1-phenylbut-1-en-2-yl]phenyl] 2,2-dimethylpropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-[(Z)-4-chloro-1-[4-[2-(dimethylamino)ethoxy]phenyl]-1-phenylbut-1-en-2-yl]phenyl] 2,2-dimethylpropanoate: is a complex organic compound with a unique structure that includes multiple functional groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [4-[(Z)-4-chloro-1-[4-[2-(dimethylamino)ethoxy]phenyl]-1-phenylbut-1-en-2-yl]phenyl] 2,2-dimethylpropanoate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions such as halogenation, alkylation, and esterification. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for its intended applications.
化学反应分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, where it reacts with oxidizing agents to form new products.
Reduction: Reduction reactions involve the gain of electrons, leading to the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution Reagents: Halogenating agents such as chlorine (Cl2) and bromine (Br2) are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology: In biological research, the compound may be used to study cellular processes and interactions. Its ability to interact with specific biomolecules makes it a valuable tool for investigating biological pathways and mechanisms.
Medicine: In the medical field, this compound has potential applications as a therapeutic agent. Its interactions with biological targets can be explored for the development of new drugs and treatments for various diseases.
Industry: In industry, the compound may be used in the production of specialty chemicals, polymers, and other advanced materials. Its unique properties make it suitable for a wide range of industrial applications.
作用机制
The mechanism of action of [4-[(Z)-4-chloro-1-[4-[2-(dimethylamino)ethoxy]phenyl]-1-phenylbut-1-en-2-yl]phenyl] 2,2-dimethylpropanoate involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways and the exertion of various effects. The compound may bind to receptors, enzymes, or other biomolecules, altering their activity and leading to downstream effects.
相似化合物的比较
[4-[(Z)-4-chloro-1-[4-[2-(dimethylamino)ethoxy]phenyl]-1-phenylbut-1-en-2-yl]phenyl] 2,2-dimethylpropanoate: shares similarities with other compounds that have similar functional groups and structural motifs. Examples include other phenylbut-1-en-2-yl derivatives and compounds with dimethylaminoethoxy groups.
Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions
属性
分子式 |
C31H36ClNO3 |
|---|---|
分子量 |
506.1 g/mol |
IUPAC 名称 |
[4-[(Z)-4-chloro-1-[4-[2-(dimethylamino)ethoxy]phenyl]-1-phenylbut-1-en-2-yl]phenyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C31H36ClNO3/c1-31(2,3)30(34)36-27-17-11-23(12-18-27)28(19-20-32)29(24-9-7-6-8-10-24)25-13-15-26(16-14-25)35-22-21-33(4)5/h6-18H,19-22H2,1-5H3/b29-28- |
InChI 键 |
FVPGMEKMGGWRFW-ZIADKAODSA-N |
手性 SMILES |
CC(C)(C)C(=O)OC1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\C3=CC=C(C=C3)OCCN(C)C)/CCCl |
规范 SMILES |
CC(C)(C)C(=O)OC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)OCCN(C)C)CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(3E)-2-Hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]tetracosanamide](/img/structure/B13833872.png)
![6-methoxy-3-methyl-N-[(3-methyl-1,3-benzothiazol-2-ylidene)amino]-1,3-benzothiazol-2-imine](/img/structure/B13833880.png)
![1-(4-methylphenyl)-2-[2-(thiophen-2-yl)-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl]ethanone](/img/structure/B13833881.png)


![2-Cyclopenten-1-one,5-ethyl-4-[(R)-hydroxyphenylmethyl]-,(4S,5R)-(9CI)](/img/structure/B13833889.png)

![Diethyl-[2-(3-methyl-4-oxo-2-phenylchromene-8-carbonyl)oxyethyl]azaniumchloride](/img/structure/B13833897.png)



![9-[(3aR,4R,6S,6aS)-6-(iodomethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]purin-6-amine](/img/structure/B13833927.png)

